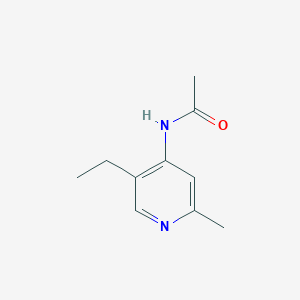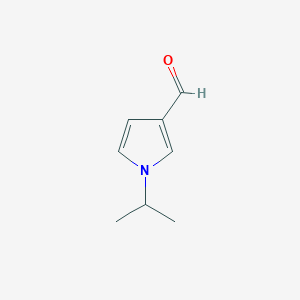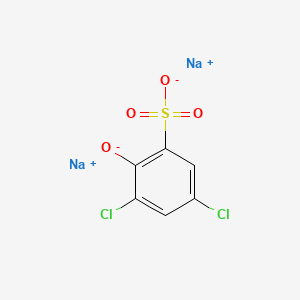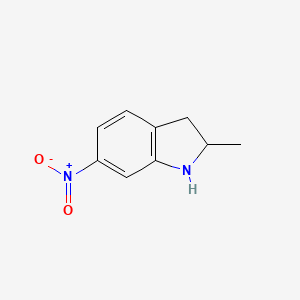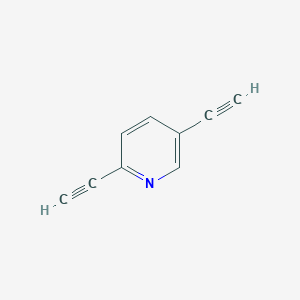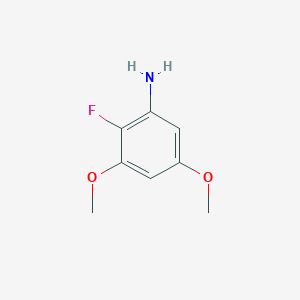
3,5-Dimethoxy-2-fluoroaniline
Overview
Description
3,5-Dimethoxy-2-fluoroaniline: is an organic compound with the molecular formula C8H10FNO2 It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 2 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Nitration and Reduction of Arenes:
- One common method for synthesizing 3,5-dimethoxy-2-fluoroaniline involves the nitration of 3,5-dimethoxyaniline followed by reduction. The nitration step introduces a nitro group (-NO2) at the desired position, which is then reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid .
-
Direct Nucleophilic Substitution:
- Another approach involves the direct nucleophilic substitution of a fluorine atom in a suitable precursor compound. This method typically requires the use of strong nucleophiles and high temperatures to achieve the desired substitution .
Industrial Production Methods:
- Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 3,5-Dimethoxy-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction:
- Reduction of this compound can lead to the formation of various reduced products, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the amino group to an alkylamine.
-
Substitution:
- The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions often require strong bases and elevated temperatures .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, iron powder with hydrochloric acid
Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products include alkylamines and other reduced derivatives.
- Substitution products depend on the nucleophile used and can include various substituted anilines.
Scientific Research Applications
Chemistry:
- 3,5-Dimethoxy-2-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of heterocyclic compounds and other functionalized aromatic compounds .
Biology:
- In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its fluorine atom can serve as a marker for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy .
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with improved efficacy and selectivity .
Industry:
- In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in various chemical processes and formulations .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-2-fluoroaniline depends on its specific applicationThe presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and other non-covalent interactions .
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their catalytic activity and modulating biochemical pathways.
Receptors: It may bind to specific receptors, altering signal transduction pathways and cellular responses.
Nucleic Acids: The compound can interact with DNA or RNA, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3,5-Difluoroaniline: Similar in structure but lacks the methoxy groups.
3,5-Dimethoxyaniline: Similar in structure but lacks the fluorine atom.
2-Fluoroaniline: Similar in structure but lacks the methoxy groups at positions 3 and 5.
Uniqueness:
- The presence of both methoxy groups and a fluorine atom in 3,5-dimethoxy-2-fluoroaniline imparts unique chemical and biological properties. This combination of substituents can enhance the compound’s reactivity, binding affinity, and selectivity in various applications. The methoxy groups can increase solubility and stability, while the fluorine atom can improve binding interactions and metabolic stability .
Properties
IUPAC Name |
2-fluoro-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUWTVUANDGPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571502 | |
| Record name | 2-Fluoro-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-61-1 | |
| Record name | 2-Fluoro-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
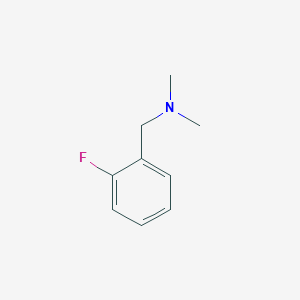
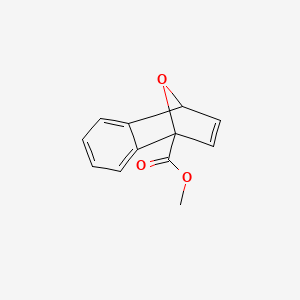
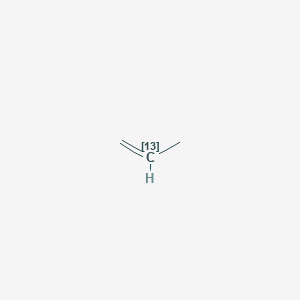
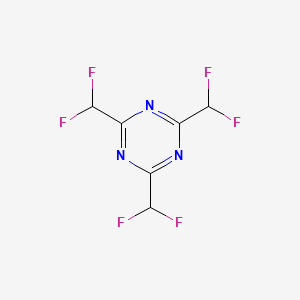
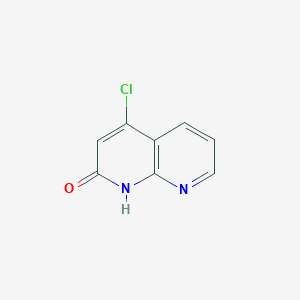
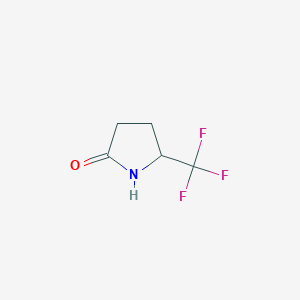
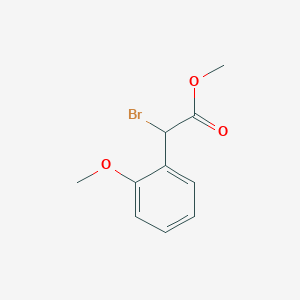
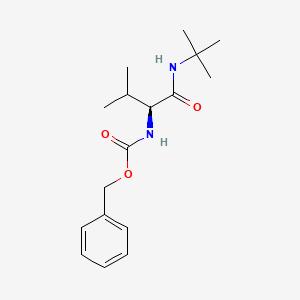
![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)
